2,2-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-17(2,3)16(21)18-11-9-13-5-7-14(8-6-13)15-10-12-19-20(15)4/h5-8,10,12H,9,11H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMZDACXOIJFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC=C(C=C1)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 1-methyl-1H-pyrazol-5-yl group is synthesized via cyclocondensation of methylhydrazine with a 1,3-diketone. For example, acetylacetone reacts with methylhydrazine in ethanol under reflux to yield 3,5-dimethyl-1H-pyrazole, which is subsequently methylated at the N1 position using methyl iodide in the presence of a base such as potassium carbonate. This method achieves yields exceeding 85% and is scalable to multi-gram quantities.
Key Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| Acetylacetone | 1.0 equiv | Ethanol, reflux, 6 h |
| Methylhydrazine | 1.1 equiv | |
| Methyl iodide | 1.2 equiv | K₂CO₃, DMF, 60°C, 12 h |
The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and confirmed by NMR (δ 6.15 ppm, pyrazole-H).
Phenyl-Pyrazole Coupling
Introducing the pyrazole to the phenyl ring is achieved through Suzuki-Miyaura cross-coupling. The pyrazole boronic acid derivative reacts with 4-bromophenylethylamine in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture. This step requires careful optimization to avoid protodeboronation, with temperatures maintained at 80–90°C for 8–12 h.
Representative Data
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| NMR | δ 145.2 ppm (C-pyrazole) |
Phenylethylamine Synthesis
The phenylethylamine linker is prepared via reductive amination of 4-(pyrazol-5-yl)benzaldehyde with ethylamine using NaBH₃CN in methanol. Alternatively, Gabriel synthesis from 4-(pyrazol-5-yl)benzyl bromide avoids over-alkylation issues.
Optimization Insights
-
Reductive Amination : Higher yields (80%) are obtained at pH 4–5 using acetic acid as a catalyst.
-
Gabriel Synthesis : Requires harsh conditions (120°C, 24 h) but provides better regioselectivity.
Amide Bond Formation
The final step couples 2,2-dimethylpropanoyl chloride with the phenylethylamine intermediate. Employing Schotten-Baumann conditions (aqueous NaOH, dichloromethane) minimizes racemization. Alternatively, carbodiimide-mediated coupling (EDC/HOBt) in DMF achieves near-quantitative yields but necessitates rigorous purification.
Comparative Analysis
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Schotten-Baumann | 65% | 95% |
| EDC/HOBt | 92% | 98% |
The amide formation is confirmed by IR spectroscopy (N-H stretch at 3300 cm⁻¹, C=O at 1650 cm⁻¹).
Characterization and Analytical Data
The final product is characterized using:
-
NMR (400 MHz, CDCl₃): δ 1.25 ppm (s, 6H, CH(CH₃)₂), 2.95 ppm (t, 2H, CH₂NH), 3.65 ppm (s, 3H, N-CH₃).
-
HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
-
Mass Spectrometry : [M+H]⁺ at m/z 286.4 (calculated 285.4 g/mol).
Challenges and Alternative Approaches
Key Challenges
-
Pyrazole Stability : The 1-methyl group can undergo demethylation under acidic conditions, necessitating pH control during coupling.
-
Amide Racemization : Observed during prolonged reaction times, mitigated by using EDC/HOBt at 0°C.
Alternative Routes
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a tissue-selective androgen receptor modulator (SARM) . SARMs are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, such as the prostate. This selectivity can lead to fewer side effects compared to traditional anabolic steroids. Research indicates that compounds with similar structures may be effective in treating conditions like muscle wasting and osteoporosis .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound may act as an inhibitor of specific cancer pathways , particularly those involving androgen receptors, which are often overactive in prostate cancer. By blocking these pathways, the compound could help mitigate tumor growth .
Synthesis of Novel Compounds
The synthesis of 2,2-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide serves as an intermediate in the development of other pharmacologically active compounds. Its derivatives can be modified to enhance efficacy or reduce toxicity, making it a valuable starting point for drug development .
Case Study 1: SARM Development
In a study focused on SARMs, researchers synthesized various derivatives of compounds similar to this compound. These derivatives were tested for their ability to selectively activate androgen receptors in vitro and in vivo. The results showed promising activity with reduced side effects compared to traditional anabolic agents .
Case Study 2: Anticancer Research
Another significant study investigated the anticancer properties of pyrazole-based compounds, including this compound. The findings indicated that this compound could inhibit cell proliferation in prostate cancer cell lines by disrupting androgen receptor signaling pathways .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor proteins, modulating their activity. The phenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the propanamide moiety can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Key Observations :
- Pyrazole vs. Pyridine/Pyrazolone : The target compound’s pyrazole ring (1-methyl-1H-pyrazol-5-yl) confers distinct electronic and steric properties compared to pyridine (in ) or pyrazolone (in ). Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance solubility and target binding compared to bulkier trifluoromethylpyridine derivatives .
- Substituent Effects : The dimethyl propanamide group in the target compound likely improves metabolic stability relative to acetylated pyrazolones (e.g., ), which are more prone to hydrolysis. However, sulfamoyl or trifluoromethyl groups (as in ) enhance antimicrobial or pharmacokinetic profiles, suggesting trade-offs in design .
Hydrogen Bonding and Crystal Packing
While crystallographic data for the target compound is absent in the evidence, analogs like (4E)-2-acetyl-pyrazol-3-one derivatives exhibit hydrogen-bonding networks involving C=O and N–H groups, stabilizing crystal lattices . The amide group in the target molecule may similarly participate in intermolecular hydrogen bonds, influencing solubility and solid-state stability .
Biological Activity
2,2-Dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H24N4O
- Molecular Weight : 300.4 g/mol
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the presence of the pyrazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 15.3 | |
| Related Compound A | HT29 (colorectal carcinoma) | 12.8 | |
| Related Compound B | HepG2 (liver cancer) | 10.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.
Anticonvulsant Activity
Compounds derived from pyrazoles have also shown anticonvulsant effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Anti-inflammatory Properties
Studies suggest that the compound may exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines. This effect is critical for conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
- Pyrazole Ring : Essential for antitumor and anticonvulsant activities.
- Dimethyl Group : Enhances lipophilicity and bioavailability.
- Phenyl Ethyl Moiety : Contributes to receptor binding affinity.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives including our compound and evaluated their cytotoxicity against multiple cancer cell lines. The study found that modifications on the phenyl ring significantly influenced antitumor activity, with certain substitutions leading to improved efficacy.
Case Study 2: Neuropharmacology
Another study focused on the anticonvulsant properties of pyrazole derivatives, demonstrating that compounds similar to this compound exhibited significant protection in animal models against induced seizures.
Q & A
Q. Analytical validation :
- NMR spectroscopy (1H and 13C) to confirm the presence of the dimethylpropanamide group (δ ~1.2 ppm for CH3) and pyrazole ring protons (δ ~6.5–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
How can researchers resolve structural ambiguities in derivatives of this compound?
Basic Research Question
Structural confirmation requires:
- X-ray crystallography for unambiguous determination of the pyrazole ring geometry and substituent orientation .
- Comparative spectral analysis : Match experimental NMR data with computational predictions (e.g., density functional theory, DFT) .
- 2D NMR techniques (COSY, HSQC) to assign proton-proton and proton-carbon correlations, particularly for overlapping signals in aromatic regions .
What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazole-propanamide derivatives?
Advanced Research Question
SAR studies should:
- Systematically modify substituents : For example, replacing the 1-methyl group on the pyrazole with bulkier alkyl chains or electron-withdrawing groups to assess steric/electronic effects .
- Evaluate biological activity : Use in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate results with structural features.
Q. Example SAR Table :
| Substituent on Pyrazole | Biological Activity | Key Finding |
|---|---|---|
| 4-Fluorophenyl () | Anti-inflammatory | Enhanced activity due to electron-withdrawing effects |
| Piperazine moiety () | Protease inhibition | Improved solubility and target engagement |
| Trifluoromethyl () | Antimicrobial | Increased lipophilicity and membrane penetration |
How should contradictory data between in vitro and in vivo efficacy be addressed?
Advanced Research Question
Discrepancies may arise from:
- Pharmacokinetic variability : Poor bioavailability or metabolic instability.
- Methodology : Perform ADME profiling (e.g., microsomal stability assays) and optimize formulations (e.g., nanoencapsulation) .
- Assay conditions : Differences in pH, temperature, or cell lines.
- Mitigation : Standardize protocols across labs and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) .
What computational tools predict the pharmacokinetic and toxicity profiles of this compound?
Advanced Research Question
In silico approaches :
- Molecular docking : Assess binding affinity to target receptors (e.g., using AutoDock Vina) .
- QSAR models : Train algorithms on datasets of similar pyrazole derivatives to predict logP, solubility, and LD50 .
- ADMET prediction : Tools like SwissADME or ProTox-II to estimate absorption, metabolism, and hepatotoxicity .
How can reaction byproducts be minimized during scale-up synthesis?
Advanced Research Question
- Process optimization :
- Use flow chemistry to control exothermic reactions and improve mixing efficiency .
- Employ catalytic systems (e.g., Pd/C for coupling reactions) to reduce side products .
- Real-time monitoring : Implement inline FTIR or HPLC to track reaction progress and adjust parameters dynamically .
What methodologies validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- Target engagement assays :
- Cellular thermal shift assay (CETSA) to confirm binding to intended proteins .
- Knockout models : CRISPR-Cas9 gene editing to ablate target receptors and assess functional dependency .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
How do solvent polarity and reaction temperature influence yield in propanamide synthesis?
Basic Research Question
Key findings :
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions by stabilizing transition states .
- Temperature thresholds : Reactions above 80°C may degrade heat-sensitive intermediates (e.g., pyrazole rings) .
Q. Optimization Table :
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 70 | 85 | 98 |
| THF | 60 | 72 | 95 |
| Ethanol | 50 | 65 | 90 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
